Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate
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Overview
Description
“Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate” is a compound with the molecular formula C29H42F3N9O9 . It is also known by other names such as Cyclo(-RGDfK) Trifluoroacetate . The compound is related to the family of cyclic pentapeptides, which are known for their biological activities .
Molecular Structure Analysis
The molecular structure of “Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate” includes a cyclic pentapeptide structure along with a trifluoroacetate group . The InChI and SMILES notations provide a textual representation of the compound’s structure .
Scientific Research Applications
Anticancer and Antiangiogenic Properties
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate and its derivatives have shown promise as anticancer agents. They exhibit properties like inhibiting angiogenesis and inducing apoptosis in vascular cells, which are crucial in cancer treatment. The cyclic pentapeptide cyclo (-Arg-Gly-Asp- d -Phe-Lys-) is a selective inhibitor for the αvβ3 integrin and has been studied for its potential in cancer therapeutics (Dai, Su, & Liu, 2000). Another study on a novel cyclic RGD peptide, cyclo(-RGDf==V-), has demonstrated its effectiveness as an antiangiogenic agent, potentially useful for clinical cancer treatment (Kawaguchi et al., 2001).
Enzyme Mimicry and Conformational Studies
Cyclic peptides like cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate have also been studied for their potential in enzyme mimicry. Cyclo(His–Glu–Cys-D-Phe–Gly)2, a related cyclic peptide, has been used as an esterase model to study the mechanism of enzyme action, demonstrating significant esterase-like activity (Nakajima & Okawa, 1973). Conformational analysis of cyclic peptides, including those containing Arg-Gly-Asp (RGD) sequence, is essential for understanding their interaction with biological targets and designing new therapeutic agents (Bean, Kopple, & Peishoff, 1992).
Drug Delivery and Imaging Applications
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate derivatives have been explored for targeted drug delivery and imaging. For example, a multifunctional gold nanorod-based nanoplatform using cyclo(Arg-Gly-Asp-D-Phe-Cys) peptides was developed for combined anticancer drug delivery and PET imaging of tumors (Xiao et al., 2012). Another study reported the (99m)Tc labeling of a hydrazinonicotinamide-conjugated vitronectin receptor antagonist containing the cyclo(Arg-Gly-Asp-D-Phe-Cys) peptide for potential use in tumor imaging (Liu et al., 2001).
Mechanism of Action
Target of Action
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αVβ3 integrin plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
The compound shows high affinity and selectivity for αVβ3 integrin over other integrins such as αVβ5 and αIIbβ3 . By binding to the αVβ3 integrin, it inhibits the integrin’s function, thereby affecting cell adhesion, migration, and signaling .
Pharmacokinetics
Due to its high water solubility , it is expected to have good bioavailability.
Result of Action
The inhibition of αVβ3 integrin by Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate can lead to the disruption of cell adhesion and migration, potentially inhibiting angiogenesis and tumor metastasis . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate. For instance, the pH of the environment could potentially affect the compound’s stability and activity. Moreover, the presence of other molecules in the environment could influence the compound’s bioavailability and its interaction with the αVβ3 integrin .
properties
IUPAC Name |
3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O9.C2HF3O2/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37;3-2(4,5)1(6)7/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29);(H,6,7)/t15-,16-,17+,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKISPAHDKQIGM-SXJLIWNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F3N8O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate |
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